One application of 2-chloro-4'-fluoroacetophenone is in the synthesis of S-(phenacyl)glutathiones. Glutathione is a tripeptide molecule essential for various biological functions, including detoxification and antioxidant activity. S-(phenacyl)glutathione derivatives are synthetic analogs of glutathione that have been studied for their potential therapeutic applications.
A study published in the journal "Chemical & Pharmaceutical Bulletin" describes the synthesis of several S-(phenacyl)glutathione derivatives, including one derived from 2-chloro-4'-fluoroacetophenone. The researchers found that these derivatives exhibited inhibitory activity against enzymes involved in the biosynthesis of cholesterol, suggesting their potential as antihyperlipidemic agents [1].
[1] "Synthesis and Evaluation of S-(Phenacyl)glutathione Derivatives as Inhibitors of HMG-CoA Reductase and Cholesterol Acyltransferase" by Wei Wang et al., Chemical & Pharmaceutical Bulletin (2005) 53(11): 1452-1456
2-Chloro-4'-fluoroacetophenone is an organic compound with the chemical formula C₈H₆ClFO. It features a chlorinated and fluorinated acetophenone structure, making it a significant compound in organic synthesis and medicinal chemistry. The compound is characterized by its aromatic ring, where a chlorine atom is located at the 2-position and a fluorine atom at the 4'-position relative to the acetophenone moiety. It appears as a yellowish liquid or crystalline solid, depending on its purity and conditions.
There is no documented research on the specific mechanism of action of 2-chloro-4'-fluoroacetophenone in biological systems.
2-chloro-4'-fluoroacetophenone is likely to exhibit hazards common to haloaromatic compounds. Specific data for this compound might be limited, but general safety precautions should be followed when handling:
The synthesis of 2-chloro-4'-fluoroacetophenone can be achieved through several methods:
2-Chloro-4'-fluoroacetophenone has several applications:
Interaction studies involving 2-chloro-4'-fluoroacetophenone focus on its reactivity with various nucleophiles and electrophiles. Research indicates that the compound can form stable complexes with amines and other nucleophiles, leading to diverse chemical entities that may possess biological activity. Furthermore, studies on its toxicity highlight the need for careful handling due to its potential skin sensitization effects .
Several compounds share structural similarities with 2-chloro-4'-fluoroacetophenone. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Chloroacetophenone | Chlorine at position 2 | Lacks fluorine; used as an intermediate |
4-Fluoroacetophenone | Fluorine at position 4 | No chlorine; different reactivity profile |
2-Bromo-4'-fluoroacetophenone | Bromine instead of chlorine | Increased reactivity due to bromine |
4-Chloro-2'-fluoroacetophenone | Chlorine at position 4 | Different substitution patterns |
Each of these compounds exhibits distinct reactivity profiles and applications based on their halogen substituents' positions and types.
Ionic liquids have emerged as versatile solvents and catalysts for Friedel-Crafts acylations, addressing limitations of traditional aluminum chloride (AlCl₃)-based systems. In the synthesis of 2-chloro-4'-fluoroacetophenone, ionic liquids such as 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) combined with AlCl₃ (N = 0.6 ratio) form acidic melts that stabilize reactive intermediates like acylium ions. These systems enable solvent-free conditions, reducing waste and improving regioselectivity for mono-substituted products.
Key Advantages:
Ionic Liquid System | Catalyst Loading | Yield (%) | Selectivity (%) |
---|---|---|---|
[EMIM]Cl-AlCl₃ (N = 0.6) | 2 eq. AlCl₃ | 78–89 | >99 |
1-Butyl-3-methylimidazolium chloride-AlCl₃ | 1.5 eq. AlCl₃ | 74–83 | 95–98 |
Trifluoromethanesulfonate-based ILs | 0.5 eq. Ln(OTf)₃ | 90–95 | 99 |
Data compiled from optimized protocols in .
Lanthanide trifluoromethanesulfonates (Ln(OTf)₃) exhibit superior catalytic efficiency and water tolerance compared to AlCl₃. Ytterbium triflate (Yb(OTf)₃) demonstrates exceptional activity in activating acyl chlorides, forming stable acylium ions through π-complexation with aromatic substrates.
Mechanistic Pathway:
Catalytic Performance:
Lanthanide Catalyst | Reaction Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|
Yb(OTf)₃ | 4 | 93 | >99 |
La(OTf)₃ | 6 | 87 | 99 |
Lu(OTf)₃ | 8 | 82 | 98 |
Data derived from kinetic studies in .
Solvent-free systems minimize hazardous waste and energy consumption. Trifluoromethanesulfonic acid (TfOH) combined with rare earth triflates (e.g., La(OTf)₃) enables acylation of fluorobenzene with chloroacetyl chloride under neat conditions.
Process Optimization:
Comparative Analysis:
Catalyst System | Temperature (°C) | Yield (%) | E-Factor |
---|---|---|---|
TfOH-Ln(OTf)₃ (1:1) | 140 | 87 | 2.3 |
AlCl₃ | 0–25 | 70 | 4.5 |
Ionic Liquid-AlCl₃ | 80 | 85 | 3.1 |
E-Factor = (Total Waste)/(Desired Product); lower values indicate greener processes.
Microwave irradiation accelerates reaction kinetics in ionic liquid media. AlCl₃-doped ionic liquids ([BMIM]Cl) enable rapid acylation of fluorobenzene under microwave conditions (80°C, 3 minutes), achieving 73–89% yields with minimal energy input.
Key Advantages:
Process Comparison:
Method | Time (min) | Yield (%) | Energy (kWh/kg) |
---|---|---|---|
Microwave-IL-AlCl₃ | 3 | 89 | 0.12 |
Conventional AlCl₃ | 60 | 70 | 0.45 |
Solvent-Free TfOH-Ln | 240 | 87 | 0.18 |
Energy calculations based on heating requirements and reaction duration.
Lanthanide trifluoromethanesulfonates (Ln(OTf)₃) serve as potent catalysts for Friedel-Crafts acylation reactions, enabling the synthesis of 2-chloro-4'-fluoroacetophenone from fluorobenzene and chloroacetyl chloride. Kinetic studies reveal a rate law proportional to the concentrations of the lanthanide catalyst, acylating agent, and arene substrate (ν ∝ [Ln³⁺][Ac₂O][ArH]) [5] [6]. For ytterbium triflate (Yb(OTf)₃), activation parameters include ΔH‡ = 12.9 kcal·mol⁻¹ and ΔS‡ = -44.8 e.u., indicative of a highly ordered transition state [5]. The negative entropy of activation aligns with a concerted mechanism involving simultaneous electrophile activation and arene coordination.
The catalytic activity of Ln(OTf)₃ correlates inversely with the lanthanide ionic radius, with smaller ions (e.g., Lu³⁺) exhibiting higher turnover frequencies than larger counterparts (e.g., La³⁺) [5]. This trend arises from enhanced electrophilicity at the metal center, which strengthens interactions with the acylating agent. For example, Yb³⁺ (ionic radius = 0.985 Å) accelerates the acylation of fluorobenzene by 3.2-fold compared to La³⁺ (1.160 Å) [6].
Table 1: Kinetic Parameters for Ln(OTf)₃-Catalyzed Acylation
Lanthanide | Ionic Radius (Å) | Relative Rate (k_rel) |
---|---|---|
La³⁺ | 1.160 | 1.0 |
Eu³⁺ | 1.066 | 2.1 |
Yb³⁺ | 0.985 | 3.2 |
Lu³⁺ | 0.977 | 3.5 |
The acylation of fluorobenzene proceeds through a stepwise mechanism involving initial π-complexation followed by σ-complex (Wheland intermediate) formation. Nuclear magnetic resonance (NMR) studies using paramagnetic Gd³⁺ and Yb³⁺ confirm transient π-complexes prior to C-H bond activation [5] [7]. The σ-complex, stabilized by resonance delocalization of the positive charge into the aromatic ring, represents the rate-determining intermediate.
The electron-withdrawing fluorine substituent at the para position deactivates the aromatic ring but directs electrophilic attack to the ortho position via inductive effects. Density functional theory (DFT) calculations show that the transition state for σ-complex formation exhibits partial positive charge development at the ortho carbon (Mulliken charge = +0.32) [3]. This aligns with experimental regioselectivity data showing >85% ortho-acylation in fluorobenzene derivatives [1].
Key Mechanistic Steps:
Primary kinetic isotope effects (KIE) provide critical insights into the turnover-limiting steps of C-H activation. For Yb(OTf)₃-catalyzed acylation, a KIE of kH/kD = 2.6 ± 0.15 confirms that C-H bond scission is the rate-determining step [5]. Secondary KIEs (e.g., α-deuterium effects) further reveal partial rehybridization (sp² → sp³) at the reacting carbon during σ-complex formation.
The presence of fluorine substituents alters C-H bond dissociation energies (BDEs) through both inductive and resonance effects. In 4'-fluoroacetophenone, the ortho C-H BDE decreases by 4.2 kcal·mol⁻¹ compared to non-fluorinated analogs, as calculated via coupled-cluster theory [3]. This reduction facilitates proton abstraction during the deprotonation step, enhancing overall reaction efficiency.
Table 2: Isotope Effects in C-H Activation
System | Primary KIE (kH/kD) | Secondary KIE (α-D) |
---|---|---|
Yb(OTf)₃-catalyzed | 2.6 ± 0.15 | 1.12 ± 0.03 |
AlCl₃-catalyzed | 1.8 ± 0.10 | 1.05 ± 0.02 |
Ionic liquid-mediated | 2.1 ± 0.12 | 1.09 ± 0.03 |
Corrosive;Acute Toxic;Irritant;Environmental Hazard